Benzhydryl(trimethyl)azanium

Description

Conceptual Framework of Quaternary Azanium Cations in Organic Chemistry

Quaternary azanium cations, commonly referred to as quaternary ammonium (B1175870) cations or "quats," are polyatomic ions with the general structure [NR₄]⁺, where R represents an alkyl or aryl group. chemsrc.com A defining characteristic of these cations is their permanent positive charge, which is independent of the pH of their environment. This is in contrast to primary, secondary, or tertiary ammonium cations, which exist in a pH-dependent equilibrium with their corresponding neutral amine forms.

The central nitrogen atom in a quaternary azanium cation is bonded to four carbon substituents, rendering it tetravalent and positively charged. orst.edu This permanent charge imparts specific properties to these compounds, such as increased water solubility and the ability to act as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. ontosight.ai The nature of the organic groups (R) attached to the nitrogen atom significantly influences the steric and electronic properties of the cation, which in turn dictates its chemical behavior and applications. nih.gov

Structural Peculiarities of the Benzhydryl(trimethyl)azanium Cation

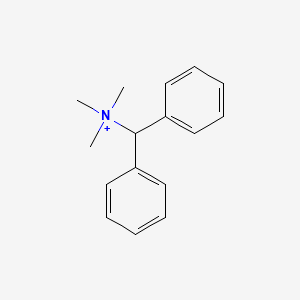

The this compound cation is distinguished by the presence of a bulky benzhydryl group attached to the nitrogen atom, alongside three methyl groups. The benzhydryl group consists of two phenyl rings bonded to a single carbon atom. This structural feature introduces significant steric hindrance around the quaternary nitrogen center. acs.org

This steric bulk has a notable impact on the reactivity of the compound. For instance, in the synthesis of related benzhydryl-trialkylammonium salts, alkylation has been shown to be limited to methylation, as larger alkyl groups are unable to react due to the crowded environment created by the benzhydryl group. acs.org The stability of the this compound cation is also influenced by its structure. The bond between the benzhydryl group and the nitrogen atom can be cleaved under certain conditions, such as photolysis, leading to the formation of a stable diphenylmethyl (benzhydryl) carbocation and a tertiary amine. acs.org

Spectroscopic data provides further insight into the structure of this cation. The trifluoromethanesulfonate (B1224126) salt of this compound, N,N,N-Trimethyl-1,1-diphenylmethanaminium trifluoromethanesulfonate, has been characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the phenyl rings, a singlet for the methine proton of the benzhydryl group, and a singlet for the nine equivalent protons of the three methyl groups. rsc.org

Interactive Data Table: Spectroscopic Data for N,N,N-Trimethyl-1,1-diphenylmethanaminium trifluoromethanesulfonate rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| ¹H | 7.88 | broad | 4H | Aromatic protons |

| ¹H | 7.51 | broad | 6H | Aromatic protons |

| ¹H | 5.92 | s | 1H | CH (benzhydryl) |

| ¹H | 3.08 | s | 9H | N(CH₃)₃ |

| ¹³C | 150.19, 134.15, 133.08, 122.07, 56.28 | |||

| ¹⁹F | -77.80 |

Note: NMR data recorded in (CD₃)₂SO.

Historical and Contemporary Significance of Azanium Compounds in Academic Research

Quaternary azanium compounds have a long history in academic and industrial research, with applications ranging from disinfectants and surfactants to phase-transfer catalysts. google.com The specific research interest in this compound and its derivatives is more recent and specialized.

A notable application of this compound salts is in the field of photochemistry, where they have been investigated as photobase generators . acs.org Upon irradiation with light, these compounds undergo heterolytic cleavage of the carbon-nitrogen bond to release a tertiary amine, which can then act as a base to catalyze chemical reactions. acs.orgresearchgate.net This allows for spatial and temporal control over a base-catalyzed process, which is of interest in areas such as polymer science and materials chemistry. acs.org For example, the photolysis of trimethylbenzhydrylammonium iodide in acetonitrile (B52724) has been shown to yield trimethylamine (B31210) and benzhydryl iodide. researchgate.net

Furthermore, salts of the this compound cation have been utilized in studies focusing on the activation and reduction of C-N bonds. For instance, N,N,N-Trimethyl-1,1-diphenylmethanaminium trifluoromethanesulfonate has been used as a substrate in nickel-catalyzed C-N bond reduction reactions. rsc.org These studies contribute to the fundamental understanding of bond-breaking processes and the development of new synthetic methodologies in organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51954-45-1 |

|---|---|

Molecular Formula |

C16H20N+ |

Molecular Weight |

226.34 g/mol |

IUPAC Name |

benzhydryl(trimethyl)azanium |

InChI |

InChI=1S/C16H20N/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3/q+1 |

InChI Key |

HYLFFGNJGRBYHJ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Benzhydryl Trimethyl Azanium

Photochemical Processes and Photobase Generation

Benzhydryl(trimethyl)azanium salts have been identified as effective photobase generators. Upon irradiation with ultraviolet light, they undergo a C-N bond cleavage, releasing a tertiary amine, which acts as a base. This process has significant implications for applications requiring spatial and temporal control over basicity.

The photodecomposition of this compound iodide primarily proceeds through a heterolytic cleavage of the benzhydryl-nitrogen bond. When irradiated, typically at wavelengths around 254 nm, the molecule absorbs a photon, leading to an excited state. In this excited state, the C-N bond becomes labile and cleaves heterolytically, resulting in the formation of a diphenylmethyl cation (benzhydryl cation) and a molecule of trimethylamine (B31210). The iodide counterion subsequently reacts with the carbocation to form benzhydryl iodide.

(C₆H₅)₂CH-N(CH₃)₃⁺I⁻ + hν → (C₆H₅)₂CH⁺ + N(CH₃)₃ + I⁻ → (C₆H₅)₂CHI + N(CH₃)₃

This mechanism is supported by the identification of trimethylamine and benzhydryl iodide as the major photoproducts. The generation of trimethylamine, a base, from a neutral starting material upon irradiation is the principle behind its function as a photobase generator.

The key intermediate in the heterolytic photodecomposition of this compound is the diphenylmethyl cation. This carbocation is relatively stable due to the delocalization of the positive charge over the two phenyl rings. Despite this resonance stabilization, it is a highly reactive species.

The primary fate of the diphenylmethyl cation in the presence of an iodide counterion is the formation of benzhydryl iodide. However, its reactivity is not limited to this pathway. The cation can also be trapped by other nucleophiles present in the reaction medium. The efficiency of the photogeneration of carbocations from salts like benzhydryl triarylphosphonium salts, which are analogous to this compound, is often higher than from neutral precursors like benzhydryl halides. nih.gov The lifetimes of these photogenerated benzhydryl cations are significantly influenced by the reaction environment, including the solvent and the nature of the counter-anion. nih.gov

The photochemical behavior of benzhydryl-containing quaternary salts is highly dependent on the surrounding medium and the nature of the counterion. The solvent polarity plays a crucial role in stabilizing the charged intermediates formed during heterolysis. Polar solvents can facilitate the separation of the ionic species, thereby promoting the heterolytic pathway.

The counterion also has a profound effect on the reaction course. With nucleophilic counterions like iodide, the formation of the corresponding benzhydryl halide is a major pathway. However, when non-nucleophilic counterions such as tetrafluoroborate (BF₄⁻) or hexafluoroantimonate (SbF₆⁻) are used, the lifetime of the diphenylmethyl cation is extended, allowing it to react with other nucleophiles present in the system. nih.gov

Furthermore, the choice of counterion can influence the quantum yield of the photodecomposition. In some systems, the use of halide counterions (Cl⁻ or Br⁻) can lead to the formation of benzhydryl radicals via photo-electron transfer within an excited ion pair, competing with the desired heterolytic pathway that generates the carbocation. nih.gov For instance, photolysis of benzhydryl triarylphosphonium halides in dichloromethane yields benzhydryl radicals. nih.gov

| Factor | Influence on Photochemical Pathway |

| Solvent Polarity | High polarity stabilizes charged intermediates, favoring heterolytic cleavage. |

| Counterion Nucleophilicity | Nucleophilic counterions (e.g., I⁻) readily react with the carbocation. Non-nucleophilic counterions (e.g., BF₄⁻, SbF₆⁻) increase the carbocation lifetime. |

| Counterion Type | Halide counterions can promote radical formation through photo-electron transfer. |

The ability of this compound to release a base upon irradiation makes it a valuable tool for controlling pH in a spatially and temporally resolved manner. While specific applications of this compound itself in electrochemical systems are not extensively detailed in the available literature, the principle of using photobase generators for this purpose is well-established.

In an electrochemical setup, irradiation of a specific area of an electrode coated with a polymer film containing this compound would lead to the localized generation of trimethylamine. This in-situ base generation can alter the local pH at the electrode surface, which can in turn be used to trigger pH-sensitive electrochemical reactions or processes. This approach offers precise control over reaction conditions at a micro- or even nanoscale, which is highly desirable in areas such as sensor development, controlled drug delivery, and materials science.

Intramolecular Rearrangement Reactions

Beyond photochemical reactions, quaternary ammonium (B1175870) salts containing suitable migrating groups can undergo intramolecular rearrangements when treated with a strong base. The Stevens rearrangement is a classic example of such a transformation.

The Stevens rearrangement involves the migration of an alkyl or aryl group from the nitrogen atom of a quaternary ammonium salt to an adjacent carbanionic center, which is formed by deprotonation with a strong base. The reaction proceeds through the formation of an ylide intermediate.

For this compound, the rearrangement would be initiated by the deprotonation of a methyl group by a strong base (e.g., an organolithium reagent or sodium amide) to form a nitrogen ylide. Subsequently, the benzhydryl group would migrate from the nitrogen atom to the adjacent negatively charged carbon.

The mechanism of the Stevens rearrangement has been a subject of considerable debate, with evidence supporting both concerted and radical-pair pathways. The stereochemistry of the migrating group is often retained, which has been explained by the involvement of a caged radical pair.

Related Rearrangement Processes (e.g., Sommelet–Hauser Analogues)

The Sommelet–Hauser rearrangement is a competing reaction to the Stevens rearrangement for certain benzyl (B1604629) quaternary ammonium salts. This rearrangement proceeds via a rsc.orgresearchgate.net-sigmatropic shift, in contrast to the nih.govrsc.org-shift of the Stevens rearrangement. The reaction is also initiated by a strong base, which deprotonates a methyl group on the ammonium salt to form an ylide. This ylide then undergoes a concerted rearrangement where one of the aromatic rings is attacked at the ortho position, followed by rearomatization to yield the final product.

For this compound, the Sommelet-Hauser rearrangement would involve the deprotonation of one of the trimethylammonium methyl groups. The resulting ylide would then rearrange, leading to the formation of an ortho-substituted N,N-dimethylbenzylamine derivative. The competition between the Stevens and Sommelet-Hauser pathways is dependent on factors such as the substrate structure, reaction temperature, and the base used.

Nucleophilic and Electrophilic Interactions

C-N Bond Activation in Cross-Coupling Reactions

Quaternary ammonium salts, including those with benzyl groups, have been utilized in cross-coupling reactions where the C-N bond is activated. rsc.org This approach provides an alternative to traditional cross-coupling partners like organohalides. For instance, benzyltrimethylammonium (B79724) salts can undergo palladium-catalyzed Suzuki cross-coupling reactions with boronic acids. This transformation involves the cleavage of the benzylic C-N bond and the formation of a new C-C bond, leading to the synthesis of diarylmethane derivatives. While specific studies on this compound in this context are not extensively detailed, the reactivity of related benzyltrimethylammonium salts suggests its potential as a substrate in such C-N bond activation methodologies. rsc.org

| Feature | Stevens Rearrangement | Sommelet-Hauser Rearrangement |

|---|---|---|

| Migration Type | nih.govrsc.org-shift | rsc.orgresearchgate.net-sigmatropic shift |

| Initial Deprotonation Site | Carbon adjacent to the nitrogen (e.g., benzylic carbon) | Carbon on a substituent of the nitrogen (e.g., methyl group) |

| Key Intermediate | Diradical pair or ion pair in a solvent cage | Concerted pericyclic transition state |

Interactions with External Nucleophilic Species

As a quaternary ammonium salt, this compound is an electrophilic species. The positively charged nitrogen atom polarizes the adjacent C-N bonds, making the carbon atoms susceptible to attack by nucleophiles. Interactions with external nucleophiles can lead to substitution reactions where the trimethylamine group acts as a leaving group.

The outcome of the reaction with a nucleophile depends on the nature of the nucleophile and the reaction conditions. Strong, soft nucleophiles will preferentially attack the carbon of the benzhydryl group, leading to displacement of trimethylamine. The principles of Hard and Soft Acids and Bases (HSAB) theory can be applied to predict the reactivity, where soft nucleophiles will favor reaction with the relatively soft electrophilic carbon of the benzhydryl group. nih.gov

Advanced Spectroscopic and Analytical Characterization for Mechanistic Probing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the in-situ analysis of chemical reactions, offering detailed structural information on reactants, products, and transient intermediates.

Real-time Monitoring of Photochemical Reactions

Table 1: Hypothetical ¹H NMR Data for Monitoring a Photochemical Reaction of a Benzhydryl Derivative

| Time (minutes) | Integral of Benzhydryl Proton (reactant) | Integral of Product Proton |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.00 | 1.00 |

| Note: This table is illustrative and based on general principles of reaction monitoring by NMR. |

Structural Elucidation of Intermediates

NMR spectroscopy is instrumental in the structural elucidation of reaction intermediates. In the context of Benzhydryl(trimethyl)azanium, photochemical reactions could potentially proceed through various intermediates, such as radical cations or other transient species. The identification of these intermediates is key to confirming the proposed reaction mechanism. While specific NMR data for intermediates of this compound is not documented, related quaternary ammonium (B1175870) salts have been studied, where changes in chemical shifts and coupling constants in the NMR spectra under reaction conditions have provided evidence for the formation of transient species. Techniques such as 2D NMR (COSY, HMQC, HMBC) would be invaluable in piecing together the connectivity of any short-lived intermediates formed during a photochemical process.

Electronic Absorption Spectroscopy in Excited State Investigations

Electronic absorption (UV-Vis) spectroscopy is a fundamental technique for investigating the excited states of molecules. The absorption of ultraviolet or visible light by a molecule promotes it to a higher electronic state. The characteristics of the absorption spectrum, such as the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), provide information about the electronic transitions and the energy levels of the molecule.

For this compound, the UV-Vis spectrum is expected to be dominated by the π-π* transitions of the two phenyl rings of the benzhydryl group. The position and intensity of these absorption bands can be influenced by the substitution on the phenyl rings and the nature of the solvent. While a specific, detailed study on the excited state of this compound is not available, research on other benzhydryl derivatives and aromatic compounds provides a framework for understanding its potential behavior. researchgate.net The study of how the absorption spectrum changes in different solvents (solvatochromism) can offer insights into the polarity of the ground and excited states. Time-resolved absorption spectroscopy could be employed to study the dynamics of the excited states, such as their lifetimes and the pathways of their decay.

Table 2: Representative UV-Vis Absorption Data for Aromatic Compounds in Different Solvents

| Compound | Solvent | λmax (nm) |

| Benzene | Hexane | 255 |

| Toluene | Hexane | 261 |

| Diphenylmethane | Ethanol (B145695) | 262, 270 |

| Note: This table provides general data for related structures to illustrate typical absorption ranges. |

Electrochemical Characterization at Immiscible Liquid-Liquid Interfaces

The electrochemistry at the interface between two immiscible electrolyte solutions (ITIES) is a powerful technique for studying the thermodynamics and kinetics of ion transfer between two liquid phases. This is particularly relevant for ionic species like this compound.

The transfer of the this compound cation from an aqueous phase to an immiscible organic phase can be driven by an applied potential difference across the interface. The potential at which this transfer occurs is related to the Gibbs energy of transfer, which in turn is influenced by the hydrophobicity of the ion. The benzhydryl group, being large and nonpolar, would be expected to facilitate the transfer of the trimethylammonium cation into the organic phase.

While specific electrochemical data for the transfer of this compound across an ITIES is not published, studies on other quaternary ammonium ions have demonstrated the utility of this technique. scielo.org.mx Voltammetric methods, such as cyclic voltammetry, can be used to determine the standard potential of transfer and to study the kinetics of the ion transfer process. The shape and position of the voltammetric wave provide information about the mechanism of transfer, including whether it is a simple direct transfer or a more complex process involving interfacial adsorption or reaction.

Table 3: Standard Potentials of Transfer for Selected Quaternary Ammonium Ions across the Water/1,2-Dichloroethane Interface

| Ion | Standard Transfer Potential (V) |

| Tetramethylammonium (TMA⁺) | 0.16 |

| Tetraethylammonium (TEA⁺) | -0.09 |

| Tetrabutylammonium (B224687) (TBA⁺) | -0.25 |

| Note: This data is for illustrative purposes to show the trend of increasing hydrophobicity leading to easier transfer into the organic phase (more negative potential). |

Theoretical and Computational Chemistry of Benzhydryl Trimethyl Azanium and Quaternary Azanium Cations

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanical calculations are indispensable tools for elucidating the fundamental properties of molecular systems. For complex organic cations like Benzhydryl(trimethyl)azanium, these methods can predict geometries, energies, and electronic distributions with a high degree of accuracy.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost, making it well-suited for studying the potential energy surfaces and energetics of reactions involving quaternary azanium cations. DFT calculations have been successfully employed to investigate the stability and reaction mechanisms of various quaternary ammonium (B1175870) compounds.

For a molecule like this compound, DFT calculations would be instrumental in mapping the potential energy surface for its formation via the Menschutkin reaction—the nucleophilic substitution of a benzhydryl halide by trimethylamine (B31210). This would involve locating the transition state and calculating the activation energy, providing a quantitative measure of the reaction's feasibility. Quantum chemical calculations on the affinities of benzhydryl cations for various anions have been performed at the B3LYP level of theory, yielding excellent correlations with experimental data and providing insights into their electrophilicity. acs.orgnih.gov Such studies underscore the reliability of DFT in predicting the energetic landscapes of reactions involving the benzhydryl moiety.

The energetics of related quaternary ammonium salts have been computed using methods such as B3LYP, providing valuable data on reaction thermodynamics. researchgate.net While specific data for this compound is not available, a representative table of calculated thermodynamic parameters for the formation of a generic quaternary ammonium salt is presented below to illustrate the type of data obtainable from DFT studies.

| Thermodynamic Parameter | Calculated Value (kcal/mol) | Methodology |

|---|---|---|

| ΔH° (Enthalpy of Reaction) | -25.8 | B3LYP/6-311+G(d,p) |

| ΔG° (Gibbs Free Energy of Reaction) | -10.2 | B3LYP/6-311+G(d,p) |

| Ea (Activation Energy) | 15.4 | B3LYP/6-311+G(d,p) |

This table presents hypothetical data for a representative Menschutkin reaction, illustrating the insights gained from DFT calculations.

For achieving benchmark accuracy in the electronic structure and energy calculations of molecules, ab initio and coupled-cluster methods are the gold standard. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] can provide highly accurate data, particularly for smaller systems or for refining the results of DFT calculations.

In the context of this compound, high-level ab initio calculations would be invaluable for obtaining a precise understanding of the non-covalent interactions that play a crucial role in the molecule's conformation and its interactions with solvent molecules or counter-ions. The significant steric bulk of the benzhydryl group introduces complex van der Waals interactions that are best described by these more sophisticated methods. Studies on the energetics of the Menschutkin reaction have utilized MP2 calculations to provide a more refined understanding of the reaction energetics. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals dictate the molecule's nucleophilic and electrophilic character. youtube.comyoutube.com

For a cation like this compound, the LUMO is of particular interest as it represents the region most susceptible to nucleophilic attack. Computational studies on related benzhydryl cations reveal that the LUMO is typically centered on the carbocationic carbon, indicating its high electrophilicity. acs.orgnih.gov In this compound, while the positive charge is formally on the nitrogen atom, the electron-withdrawing nature of the quaternary ammonium group and the delocalization potential of the benzhydryl moiety will influence the energy and localization of the LUMO.

The HOMO, on the other hand, would be associated with the phenyl rings of the benzhydryl group. The energy of the HOMO is indicative of the molecule's ability to donate electrons, which is relevant in reactions where the cation might act as a π-system electron donor. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.

Below is an interactive data table with representative HOMO and LUMO energy values for structurally related cations, providing a comparative context for the expected electronic properties of this compound.

| Cation | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Trimethylaminium | -9.85 | -1.23 | 8.62 |

| Benzyltrimethylammonium (B79724) | -8.92 | -1.55 | 7.37 |

| Benzhydryl Cation | -10.11 | -3.45 | 6.66 |

This table presents calculated HOMO and LUMO energies for related cations to provide a comparative framework. The values are illustrative and depend on the level of theory and basis set used.

Mechanistic Insights from Computational Simulations

Computational simulations provide a dynamic picture of chemical reactions, allowing for the exploration of reaction mechanisms in a level of detail that is often inaccessible through experimental means alone.

As previously mentioned, the formation of this compound would likely proceed via the Menschutkin reaction. drugfuture.com Computational modeling can be used to predict the reaction pathway for this SN2 reaction. This involves identifying the transition state structure and calculating the activation barrier. For a reaction involving a bulky electrophile like a benzhydryl halide, the transition state is expected to be sterically crowded.

Computational studies on SN2 reactions have shown that the geometry of the transition state, including the bond lengths of the forming and breaking bonds, can be accurately predicted. nih.gov The reaction of tertiary amines with alkyl halides to form quaternary ammonium salts has been the subject of mechanistic studies that can be computationally modeled to understand the finer details of the reaction coordinate.

The benzhydryl group is sterically demanding, and this will have a significant impact on the reactivity and stereochemistry of reactions involving this compound. umich.edursc.org Computational methods are particularly adept at dissecting the interplay between steric and electronic effects. mdpi.comaccessscience.com

In the formation of this compound, the steric hindrance from the two phenyl rings would likely slow down the rate of the SN2 reaction compared to a less hindered electrophile like benzyl (B1604629) chloride. Computational modeling can quantify this steric effect by comparing the activation energies for the reactions of trimethylamine with benzhydryl chloride and benzyl chloride.

Furthermore, if the benzhydryl group is chiral, the stereochemical outcome of reactions at the benzylic carbon can be investigated. Computational simulations can be used to predict whether a reaction will proceed with inversion or retention of configuration, or if racemization is likely to occur. The electronic effects of substituents on the phenyl rings of the benzhydryl group can also be systematically studied using computational methods to understand how they influence the stability of the cation and the transition states of its reactions. acs.org

Energy Decomposition Analysis (EDA) for Non-Covalent Interactionsnih.gov

Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components. This analysis provides a quantitative understanding of the nature of non-covalent interactions, such as those that may occur between this compound and other molecules or ions. The total interaction energy (ΔE_int) is typically decomposed into several key terms:

Electrostatic Interaction (ΔE_elstat): This term represents the classical coulombic interaction between the unperturbed charge distributions of the interacting fragments. For a cation like this compound, this is expected to be a significant component of its interaction with anionic or polar species.

Pauli Repulsion (ΔE_Pauli): Arising from the Pauli exclusion principle, this term accounts for the destabilizing interactions that occur when the electron clouds of the fragments overlap. It is a short-range repulsive force.

Orbital Interaction (ΔE_orb): This attractive term accounts for the charge transfer and polarization that occurs as the molecular orbitals of the interacting fragments mix. It reflects the covalent character of the interaction.

Dispersion Interaction (ΔE_disp): This component arises from the correlated fluctuations of electrons in the interacting fragments and is a key contributor to van der Waals interactions.

A typical EDA calculation for the interaction of this compound with a counter-ion or solvent molecule would involve defining the cation and the interacting species as separate fragments. The interaction energy and its components would then be calculated at a given geometry.

| Interaction Component | Description | Relevance to this compound Interactions |

| ΔE_elstat | Coulombic forces between static charge distributions | Dominant attractive force with anions and polar molecules. |

| ΔE_Pauli | Repulsion between electron clouds due to Pauli exclusion | Significant at short intermolecular distances, contributing to steric hindrance. |

| ΔE_orb | Stabilization from orbital mixing (charge transfer, polarization) | Indicates the degree of covalent character in the non-covalent bond. |

| ΔE_disp | Attraction from correlated electron fluctuations | Important for interactions with nonpolar molecules and contributes to overall stability. |

Theoretical Approaches to Cationic Stability and Delocalization

Hyperconjugation and Resonance Stabilization in Benzhydryl Systemswikipedia.org

The stability of the this compound cation is significantly influenced by the electronic effects within its benzhydryl moiety. The benzhydryl cation, a diarylmethylium ion, is a classic example of a carbocation stabilized by both resonance and hyperconjugation.

Resonance plays a primary role in delocalizing the positive charge of the carbocationic center. The vacant p-orbital of the central carbon atom can overlap with the π-systems of the two adjacent phenyl rings. This overlap allows the positive charge to be distributed across multiple carbon atoms within the rings, as depicted by the resonance structures below. This delocalization significantly lowers the energy of the cation, making it more stable than a carbocation where the charge is localized on a single carbon atom.

Hyperconjugation provides an additional mode of stabilization. ucalgary.ca This involves the interaction of the electrons in the C-H σ-bonds of the alkyl groups (in this case, the methyl groups of the trimethylazanium (B1229207) group) with the empty p-orbital of the carbocationic center. ucalgary.ca While the primary carbocation is not directly present in the quaternary azanium structure, the electronic demand of the positively charged nitrogen can be partially relayed through the molecular framework. In the context of the benzhydryl group itself, any adjacent C-H or C-C σ-bonds can participate in hyperconjugative stabilization of the electron-deficient center. The greater the number of adjacent σ-bonds that can align with the empty p-orbital, the greater the hyperconjugative stabilization. ucalgary.ca

| Stabilization Mechanism | Description | Effect on Benzhydryl System |

| Resonance | Delocalization of electrons in π-systems. | The positive charge is distributed over the two phenyl rings, significantly increasing stability. |

| Hyperconjugation | Interaction of σ-bond electrons with an adjacent empty or partially filled p-orbital. ucalgary.ca | Provides additional stabilization by delocalizing electron density from adjacent C-H or C-C bonds. |

Computational Assessment of Alkaline Stability of Quaternary Ammonium Cationsresearchgate.netyoutube.com

The alkaline stability of quaternary ammonium cations, including this compound, is a critical parameter, particularly in applications where they are exposed to basic environments. Computational chemistry, primarily using Density Functional Theory (DFT), provides valuable insights into the degradation mechanisms and relative stabilities of these cations. nih.gov

Several degradation pathways are possible for quaternary ammonium cations in alkaline conditions, with the most common being Hofmann elimination and nucleophilic substitution (S_N2) . researchgate.net

Hofmann Elimination: This pathway involves the abstraction of a β-hydrogen by a hydroxide (B78521) ion, leading to the formation of an alkene and a tertiary amine. The presence of β-hydrogens is a prerequisite for this mechanism.

Nucleophilic Substitution (S_N2): In this mechanism, the hydroxide ion directly attacks one of the α-carbon atoms attached to the nitrogen, displacing the tertiary amine as a leaving group.

Computational models can be used to calculate the activation energies for these degradation pathways. A higher activation energy corresponds to a slower reaction rate and therefore greater alkaline stability.

One of the key theoretical descriptors used to predict the susceptibility of a quaternary ammonium cation to nucleophilic attack is the energy of the Lowest Unoccupied Molecular Orbital (LUMO) . A lower LUMO energy generally indicates that the cation is more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions. nih.gov However, it is important to note that LUMO energy alone may not always be an accurate predictor of alkaline stability, and other factors such as steric hindrance and the specific degradation pathway must also be considered. nih.gov

For this compound, the presence of the bulky benzhydryl group might sterically hinder the S_N2 attack at the α-carbon. However, the electron-withdrawing nature of the phenyl groups could potentially influence the acidity of the β-hydrogens on the methyl groups, which could affect the rate of Hofmann elimination.

Advanced Research Applications and Emerging Roles

Development of Photobase Generators

Photobase generators (PBGs) are a class of compounds that release a basic substance upon exposure to light. Quaternary ammonium (B1175870) salts of benzhydrylamine, including benzhydryl(trimethyl)azanium, have been investigated for this purpose. elsevierpure.com Upon irradiation, these salts undergo a chemical transformation that liberates a tertiary amine, which can then act as a catalyst for various chemical reactions. elsevierpure.comresearchgate.net

The design of effective photoactive azanium salts hinges on understanding the mechanisms of their photochemical decomposition. For benzhydryl-trialkylammonium salts, studies involving NMR spectroscopy support a heterolytic mechanism where irradiation leads to the cleavage of the carbon-nitrogen bond. elsevierpure.comresearchgate.net This process generates a stable diphenylmethyl cation and a tertiary amine. researchgate.net

Key design principles focus on maximizing the efficiency of this photodecomposition and tuning the properties of the released base.

Chromophore Selection : The benzhydryl group itself acts as the primary chromophore, absorbing light that initiates the reaction. Modifications to this aromatic system can alter the wavelength sensitivity and quantum yield of the photobase generation. researchgate.net

Leaving Group Stability : The efficiency of base generation is influenced by the stability of the carbocation formed upon cleavage. The benzhydryl (diphenylmethyl) cation is highly stabilized by resonance, making the benzhydryl moiety an effective photo-labile group.

Steric Factors : The nature of the alkyl groups on the nitrogen atom can influence both the synthesis and the photochemical behavior of the azanium salt. For instance, in the benzhydryl system, alkylation has been found to be practically limited to smaller groups like methyl due to significant steric hindrance. elsevierpure.comresearchgate.net

Quantum chemistry calculations and ultrafast transient absorption spectroscopy are modern tools that aid in the rational design of such photoactive molecules by providing detailed insights into their excited-state dynamics, potential energy barriers, and the efficiency of processes like intersystem crossing versus internal conversion. nih.govresearchgate.net

Table 1: Factors in the Rational Design of Photoactive Azanium Salts

| Design Principle | Description | Relevance to this compound |

|---|---|---|

| Chromophore | The light-absorbing part of the molecule. | The benzhydryl group absorbs UV light, initiating the photobase generation process. researchgate.net |

| Leaving Group | The group that departs during the reaction. | The liberated tertiary amine (trimethylamine) acts as the desired base. |

| Cation Stability | The stability of the carbocation formed after bond cleavage. | The resonance-stabilized diphenylmethyl cation facilitates efficient photodecomposition. researchgate.net |

| Steric Hindrance | Spatial interference between chemical groups. | Steric effects limit the size of alkyl groups that can be attached to the nitrogen, making the trimethyl derivative a common synthetic target. elsevierpure.com |

The bases released from photobase generators like this compound can serve as catalysts for polymerization and crosslinking reactions, forming the basis of light-cured materials. researchgate.netrsc.org These technologies are crucial in fields such as coatings, adhesives, and additive manufacturing (3D printing). epa.govscilit.combohrium.com

When a material containing a PBG and a suitable monomer (e.g., an epoxide) is irradiated, the photochemically generated amine initiates a base-catalyzed polymerization reaction. This process converts the liquid monomer into a solid, crosslinked polymer network. A significant advantage of using PBGs is the ability to prevent the erosion of metallic substrates, an issue sometimes encountered with photoacid generators. researchgate.net

In some systems, the efficiency of this process can be enhanced by the addition of other components. For example, in the photopolymerization of epoxides, the inclusion of thiols alongside the PBG leads to the formation of a highly reactive thiolate anion, which significantly improves the polymerization efficiency without the need for subsequent thermal treatment. rsc.org

Catalytic Applications in Organic Synthesis

Quaternary ammonium salts, the chemical class to which this compound belongs, are exceptionally useful as phase-transfer catalysts (PTCs) in organic synthesis. scienceinfo.comwikipedia.org This technique addresses the challenge of reacting chemicals that are soluble in different, immiscible liquid phases, such as an aqueous solution and an organic solvent. ijstr.orgchem-station.com The PTC facilitates the transfer of a reactant from one phase to another, enabling the reaction to proceed. stackexchange.com

Phase-transfer catalysis is a powerful tool in green chemistry as it often allows for the use of water and inexpensive inorganic bases, reducing the need for polar aprotic solvents like DMSO or DMF. scienceinfo.comchem-station.com The catalyst, typically a quaternary ammonium salt, is soluble in both phases and acts as a shuttle for one of the reactants. chem-station.com

The general mechanism involves the quaternary ammonium cation (Q⁺) pairing with an anion (Y⁻) from the aqueous phase. This newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic (organic-loving) to migrate across the phase interface into the organic solvent, where it can react with the organic substrate. ijstr.orgstackexchange.com After the reaction, the catalyst cation returns to the aqueous phase to begin the cycle anew. ijstr.org

The core function of a quaternary ammonium salt in PTC is to transport anions from an aqueous medium into an organic phase. stackexchange.com Anions like cyanide (CN⁻), hydroxide (B78521) (OH⁻), or halides (Cl⁻, Br⁻) are often highly solvated by water, making it energetically unfavorable for them to enter a nonpolar organic solvent on their own. scienceinfo.com

The phase-transfer catalyst overcomes this barrier. The process can be summarized in these steps:

Ion Exchange : In the aqueous phase or at the liquid-liquid interface, the quaternary ammonium cation (Q⁺) exchanges its original counter-ion (e.g., chloride) for the reactant anion (Y⁻) from an inorganic salt (e.g., NaY). ijstr.org

Migration : The resulting ion pair, Q⁺Y⁻, is soluble in the organic phase due to the bulky, nonpolar alkyl or aryl groups attached to the nitrogen atom. This lipophilicity allows the ion pair to leave the aqueous phase and dissolve in the organic layer. scienceinfo.comijstr.org

Reaction : Once in the organic phase, the anion (Y⁻) is poorly solvated and highly reactive—often referred to as a "naked" anion. It is sterically shielded from tight ion pairing with the bulky Q⁺ cation, further enhancing its nucleophilicity. This highly active anion then reacts with the organic substrate. operachem.com

The use of phase-transfer catalysts leads to significant improvements in reaction outcomes.

Reaction Rates : By transporting anions into the organic phase where the substrate resides, PTC dramatically increases the concentration of the nucleophile in the correct location, leading to a substantial acceleration of the reaction rate. scienceinfo.comstackexchange.com Reactions that might take weeks without a catalyst can be completed in hours. operachem.com

Mild Conditions : These accelerated reactions can often be run under milder conditions (e.g., lower temperatures) than would otherwise be required. scienceinfo.com

Selectivity : The structure of the quaternary ammonium salt can be modified to influence the selectivity of a reaction. By designing chiral quaternary ammonium salts, researchers have achieved high levels of enantioselectivity in processes like asymmetric alkylations, making PTC a valuable method for synthesizing chiral molecules, which is of particular importance in the pharmaceutical industry. acs.orgnih.govrsc.org The choice of catalyst can direct the reaction to favor one stereoisomer over another, a critical aspect of modern synthetic chemistry. nih.gov

Base Catalysis in Specific Organic Transformations (e.g., Polymerization, Nitroaldol Condensation)

Quaternary ammonium hydroxides are well-established as strong, non-nucleophilic organic bases capable of catalyzing a variety of organic reactions. Their utility in processes like polymerization and the nitroaldol (Henry) reaction stems from their ability to deprotonate substrates without engaging in competing side reactions. The bulky nature of the cation is often crucial to this function.

However, a comprehensive search of scientific databases and chemical literature did not yield specific studies detailing the use of this compound as a base catalyst for either polymerization or nitroaldol condensation. While the structurally related compound, benzyltrimethylammonium (B79724) hydroxide, is known to be used in aldol-type reactions, specific research findings, catalytic activity data, or mechanistic studies for the benzhydryl derivative in these particular transformations are not presently available. The increased steric bulk of the benzhydryl group compared to a benzyl (B1604629) group could theoretically influence catalytic activity and selectivity, but this remains a subject for future investigation.

Structure-Directing Agents in Material Science (e.g., Zeolite Synthesis)

Organic cations, particularly quaternary ammonium ions, are fundamental to the synthesis of microporous materials like zeolites, where they act as structure-directing agents (SDAs) or templates. The size, shape, and charge distribution of the SDA molecule guide the organization of inorganic precursors (typically silica (B1680970) and alumina) into specific crystalline frameworks with unique pore architectures.

While a vast body of research exists on the design and application of various organic SDAs in zeolite synthesis, there is no specific mention in the reviewed literature of this compound being employed for this purpose. The selection of an SDA is a highly empirical process, and while novel cations are continuously explored to target new zeolite topologies, the role of this specific compound as a template has not been documented in available research.

Components in Advanced Polymeric Materials (e.g., Anion Exchange Membranes)

Anion exchange membranes (AEMs) are critical components in electrochemical devices such as fuel cells and electrolyzers. These membranes are typically composed of a polymer backbone to which cationic functional groups are tethered, facilitating the transport of anions. Quaternary ammonium cations are the most common functional groups used in AEMs due to their positive charge.

The stability and conductivity of AEMs are highly dependent on the chemical structure of the attached cation. Significant research has been dedicated to synthesizing and evaluating various cations to improve membrane performance, particularly their stability in alkaline environments. The benzyltrimethylammonium cation has been extensively studied in this context. However, a review of the literature on AEMs does not provide data or findings on the incorporation of the this compound moiety into polymer backbones for this application. The unique steric and electronic properties imparted by the two phenyl rings of the benzhydryl group could potentially influence membrane properties such as ion conductivity and chemical stability, but dedicated studies on this specific structure are not currently published.

Future Research Directions and Interdisciplinary Research Opportunities

Novel Synthetic Strategies for Tailored Azanium Structures

The development of advanced functional materials and catalysts relies heavily on the ability to synthesize molecules with precisely controlled architectures. For benzhydryl(trimethyl)azanium and its derivatives, future research must move beyond classical methods to embrace more versatile and efficient synthetic strategies.

The traditional synthesis of quaternary ammonium (B1175870) salts (QAS), the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide. While effective, this approach can be limiting when constructing highly tailored or sterically hindered structures. nih.gov Novel strategies should focus on modular, convergent approaches that allow for systematic variation of the cation's structure. One promising avenue is the synthesis of QAS with unique counterions by employing environmentally benign alkylating agents like dimethyl carbonate, followed by ion exchange reactions. researchgate.netacs.org

Future synthetic exploration could involve:

Convergent Synthesis: Developing multi-step routes where the benzhydryl moiety and the trimethylammonium group are functionalized separately before being combined. This would allow for the introduction of various substituents on the phenyl rings of the benzhydryl group (e.g., electron-donating or -withdrawing groups) to tune the electronic and steric properties of the final cation.

Solid-Phase Synthesis: Adapting solid-phase techniques could enable the rapid generation of a library of related azanium cations with diverse functionalities, facilitating high-throughput screening for specific applications.

Catalytic Methods: Investigating metal-catalyzed or organocatalytic methods for the C-N bond formation could provide milder and more efficient routes to sterically demanding structures like this compound, especially for derivatives with bulky substituents. researchgate.net The use of phase-transfer catalysts in the synthesis itself could also improve reaction efficiency for reactants with low mutual solubility. nih.gov

These advanced synthetic methodologies are crucial for creating a diverse portfolio of tailored azanium structures, enabling a systematic investigation of structure-property relationships. mdpi.com

In-depth Studies of Excited State Reactivity and Photochemistry

The benzhydryl group is a well-known chromophore, suggesting that this compound should exhibit interesting photochemical behavior. acs.orgsemanticscholar.org Understanding the excited-state dynamics of this cation is essential for unlocking its potential in areas such as photoredox catalysis, photo-release systems, or photodynamic therapy. Upon absorption of UV light, the primary photochemical process is expected to be the cleavage of the benzylic C-N bond, which can proceed through distinct pathways.

Homolytic Cleavage: This pathway would generate a benzhydryl radical and a trimethylamine (B31210) radical cation. The benzhydryl radical is a key intermediate in many organic reactions, and its photogeneration could be harnessed for radical-mediated synthesis.

Heterolytic Cleavage: This pathway would lead to the formation of a highly stabilized benzhydryl cation and neutral trimethylamine. The controlled photogeneration of carbocations is a powerful tool in synthetic chemistry.

Distinguishing between these pathways and characterizing the transient intermediates requires sophisticated spectroscopic techniques. Future research should employ methods like nanosecond laser flash photolysis to directly observe the formation and decay of the resulting radicals and cations. researchgate.net The influence of solvent polarity, temperature, and substituents on the benzhydryl rings on the quantum yield and branching ratio between the homolytic and heterolytic pathways would be a critical area of investigation. The study of related systems, such as N-phenyl dibenzothiophene (B1670422) sulfoximine (B86345) which undergoes S-N photocleavage, provides a methodological precedent for exploring these reactive intermediates. nih.gov

| Photochemical Pathway | Primary Products | Potential Reactive Intermediates | Key Investigative Techniques |

|---|---|---|---|

| Homolytic C-N Cleavage | Benzhydryl Radical + Trimethylamine Radical Cation | • (C₆H₅)₂CH • [N(CH₃)₃]⁺ | Laser Flash Photolysis (LFP), Time-Resolved EPR Spectroscopy |

| Heterolytic C-N Cleavage | Benzhydryl Cation + Trimethylamine | • [(C₆H₅)₂CH]⁺ • N(CH₃)₃ | Laser Flash Photolysis (LFP), Transient Absorption Spectroscopy |

Predictive Modeling of Complex Reaction Networks

Computational chemistry offers a powerful lens for understanding and predicting the behavior of molecules, guiding experimental efforts and providing mechanistic insights that are difficult to obtain through experiments alone. For this compound, predictive modeling will be indispensable for mapping its complex potential energy surfaces and understanding its reactivity.

Density Functional Theory (DFT) has proven effective for studying the stability and reactivity of other quaternary ammonium cations. researchgate.netacs.org A key research direction will be to apply DFT and other high-level computational methods to:

Determine Ground-State Properties: Calculate the optimized geometry, electronic structure, and vibrational frequencies of the cation. This provides a fundamental understanding of its stability and spectroscopic signatures.

Map Reaction Pathways: Model the transition states and intermediates for both thermal degradation (e.g., Hofmann elimination) and photochemical C-N bond cleavage. This allows for the calculation of activation barriers and reaction energies, predicting the most likely reaction pathways.

Predict Spectroscopic Properties: Simulate UV-Vis absorption spectra to identify the electronic transitions responsible for its photochemical activity.

Correlate Structure with Stability: Investigate the relationship between electronic properties, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the cation's chemical or electrochemical stability. For other QAS, a higher LUMO energy has been correlated with greater stability, a hypothesis that can be tested for benzhydryl derivatives. researchgate.netacs.org

Molecular dynamics (MD) simulations can also be employed to study the interaction of the cation with its environment, such as solvent molecules or its counterion, which can significantly influence its reactivity and function. researchgate.netbohrium.com

| Computational Method | Calculated Property | Scientific Insight |

|---|---|---|

| Density Functional Theory (DFT) | Optimized Geometry, LUMO/HOMO Energies | Prediction of ground-state stability and electronic structure. |

| Time-Dependent DFT (TD-DFT) | Excited State Energies, UV-Vis Spectra | Identification of photo-active electronic transitions. |

| Transition State Searching | Activation Energies for Degradation Pathways | Prediction of kinetic stability and dominant reaction mechanisms. |

| Molecular Dynamics (MD) | Solvation Structure, Ion Pairing | Understanding of solvent and counterion effects on reactivity. |

Exploration of Azanium Cations in Sustainable Chemical Processes

The principles of green chemistry encourage the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Quaternary ammonium salts are already used in a variety of "green" applications, and the unique structural features of this compound could offer new opportunities. acs.orgresearchgate.net

Future research should focus on exploring its utility in several key areas:

Phase-Transfer Catalysis: The bulky, lipophilic benzhydryl group combined with the cationic charge center makes this molecule an excellent candidate for a phase-transfer catalyst (PTC). wikipedia.org It could facilitate reactions between reagents dissolved in immiscible aqueous and organic phases, reducing the need for hazardous organic solvents.

Organocatalysis in Water: Simple QAS have been shown to catalyze important C-N bond-forming reactions, such as aza-Michael additions, in water, which is an ideal green solvent. researchgate.net The specific steric and electronic environment provided by the benzhydryl scaffold could offer unique selectivity in such reactions.

Biodegradable Surfactants and Biocides: While many QAS are known for their persistence in the environment, a major goal of future research should be the design of "ephemeral" analogues. rsc.org By incorporating biodegradable linkages, such as ester groups, into the benzhydryl backbone, it may be possible to design effective surfactants or antimicrobial agents that degrade into benign products after their intended use.

Structure-Directing Agents: The defined size and shape of the this compound cation could be exploited to template the synthesis of microporous and mesoporous materials like zeolites. nih.gov The cation would act as a molecular mold during synthesis, after which it could be removed to leave a cavity with a specific size and shape, leading to new materials for catalysis and separation.

By focusing on these applications, research into this compound can contribute to the development of more sustainable and environmentally friendly chemical technologies.

Q & A

Q. Data-Driven Validation :

- Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, temperature).

- Compare yields across trials using HPLC or H NMR integration .

How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

Level : Advanced

Methodological Answer :

Contradictions in properties (e.g., solubility, melting point) often arise from:

- Purity Discrepancies : Validate compound purity via elemental analysis or Karl Fischer titration for moisture content .

- Polymorphism : Characterize crystalline forms using differential scanning calorimetry (DSC) or powder XRD to identify metastable phases .

- Experimental Variability : Standardize protocols (e.g., IUPAC guidelines for solubility testing) and replicate conditions from conflicting studies .

Case Study :

If solubility in water is disputed, conduct parallel experiments under controlled humidity and temperature, using UV-Vis spectroscopy to quantify saturation .

What role does this compound play as a phase-transfer catalyst, and how can researchers design experiments to evaluate its efficiency?

Level : Advanced

Methodological Answer :

As a phase-transfer catalyst (PTC) , this compound facilitates reactions between immiscible phases (e.g., aqueous-organic systems) by shuttling anions (e.g., OH) into the organic phase .

Q. Experimental Design :

Model Reaction : Use nucleophilic substitution (e.g., alkylation of potassium phenoxide with benzyl chloride).

Parameters to Test :

- Catalyst Loading : Vary from 0.1–5 mol% to determine optimal concentration.

- Solvent System : Compare biphasic systems (toluene/water) vs. polar aprotic solvents (DMF).

- Agitation Rate : Assess mass transfer effects via stirred vs. static conditions .

Efficiency Metrics :

Q. Mechanistic Probes :

How to analyze potential degradation products of this compound under varying storage conditions?

Level : Advanced

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.